molecular formula C14H20SSi2 B8425233 3,4-Bis(trimethylsilylethynyl)thiophene

3,4-Bis(trimethylsilylethynyl)thiophene

Cat. No.: B8425233
M. Wt: 276.55 g/mol
InChI Key: BTEHTBFAYUJOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Bis(trimethylsilylethynyl)thiophene is a useful research compound. Its molecular formula is C14H20SSi2 and its molecular weight is 276.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20SSi2

Molecular Weight

276.55 g/mol

IUPAC Name

trimethyl-[2-[4-(2-trimethylsilylethynyl)thiophen-3-yl]ethynyl]silane

InChI

InChI=1S/C14H20SSi2/c1-16(2,3)9-7-13-11-15-12-14(13)8-10-17(4,5)6/h11-12H,1-6H3

InChI Key

BTEHTBFAYUJOFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CSC=C1C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 ml (22.6 mmol) of 3,4-dibromothiophene, commercially available from Aldrich under the Product No. 24,715-4, and 8 ml (56.5 mmol) of trimethylsilylacetylene were mixed with a solvent of tetrahydrofuran/diisopropylamine (1:1), and 0.15 g (0.23 mmol) of palladium dichlorodiphosphine, 21 mg (0.11 mmol) of copper iodide and 0.1 g (0.36 mmol) of triphenylphosphine were then sequentially added thereto. The reaction solution was heated at 70° C. for 8 hours, and washed with an aqueous solution of ammonium chloride. The resulting organic layer was dried over magnesium sulfate, dried under reduced pressure, and purified using silica gel column chromatography, thus obtaining 1.5 g of 3,4-bis(trimethylsilylethynyl)thiophene (IIa).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
tetrahydrofuran diisopropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
palladium dichlorodiphosphine
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
21 mg
Type
catalyst
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

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